![molecular formula C9H10F3NO B1290868 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline CAS No. 186387-92-8](/img/structure/B1290868.png)
4-Methyl-2-(2,2,2-trifluoroethoxy)aniline
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Overview
Description
4-Methyl-2-(2,2,2-trifluoroethoxy)aniline is a chemical compound that is part of the aniline family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound includes a trifluoroethoxy group, indicating the presence of a trifluoromethyl ether functionality, which can significantly alter the physical and chemical properties of the molecule, potentially leading to applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of trifluoromethoxy-substituted anilines, which are structurally related to 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline, often involves metalation as a key step. For instance, the metalation of N-tert-Butoxycarbonyl-2- and -4-(trifluoromethoxy)aniline with tert-butyllithium allows for subsequent electrophilic trapping to yield various products . Additionally, the synthesis of ortho-trifluoromethoxylated aniline derivatives can be achieved using Togni reagent II, demonstrating a general method that could be applicable to the synthesis of a broad spectrum of related compounds . Furthermore, an improved synthesis process for 2,6-dibromo-4-trifluoromethoxy aniline, which shares the trifluoromethoxy group with the compound of interest, has been described, showcasing high yields and purity .
Molecular Structure Analysis
The molecular structure of aniline derivatives can be significantly influenced by substituents. For example, the X-ray structural determination of new aniline derivatives of 2,4,6,8-tetraazabicyclo[3.3.0]octanes has revealed the existence of an anomeric effect in the N-C-N moiety, which affects the bond lengths and pyramidality of nitrogen atoms . Although not directly related to 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline, these findings highlight the importance of structural analysis in understanding the behavior of aniline derivatives.
Chemical Reactions Analysis
The chemical reactivity of aniline derivatives can vary widely depending on the substituents present. The metalation reactions mentioned earlier are a prime example of how the chemical reactivity of aniline derivatives can be manipulated. Additionally, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline involves a high-pressure hydrolysis and reduction reaction followed by an addition reaction, indicating a multi-step process that can lead to complex aniline derivatives .
Physical and Chemical Properties Analysis
The introduction of trifluoromethoxy and other substituents can have a profound effect on the physical and chemical properties of aniline derivatives. For instance, derivatives bearing trifluoromethyl or trifluoromethoxy end groups have been shown to exhibit stable smectic B and A phases, respectively, in liquid crystals, with the 4-trifluoromethoxy derivative exhibiting very high orientational order . These properties are crucial for the application of these compounds in materials science, particularly in the field of liquid crystal displays.
Scientific Research Applications
Agrochemical Intermediates
4-Methyl-2-(2,2,2-trifluoroethoxy)aniline and its derivatives are significant in the agricultural sector, especially as intermediates in agrochemical production. The synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, a crucial intermediate for agrochemicals, demonstrates high yields and purity, emphasizing its importance in agricultural chemical manufacturing processes (Ding, 2011).
Organic Synthesis and Pharmaceutical Applications
The compound also plays a role in organic synthesis, particularly in the creation of trifluoromethoxy-substituted aromatic compounds, which often exhibit desirable pharmacological and biological properties. The development of user-friendly protocols for the synthesis of these compounds, like the methyl 4-acetamido-3-(trifluoromethoxy)benzoate, underscores the compound's utility in pharmaceuticals and functional materials creation (Pengju & Ming‐Yu, 2016).
Pesticide Development
Furthermore, 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline is instrumental in pesticide development. Methods to prepare methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various high-performance pesticides, showcase the compound's role in enhancing agricultural practices by providing cost-effective and less pollutive solutions (Jiafu, Lingzi, & Dequn, 2011).
Synthesis and Structural Studies
Its use extends to chemical synthesis and structural studies, where its derivatives undergo metalation, a critical step for structural elaboration. This process allows for the synthesis of new compounds, illustrating the compound's utility in advancing chemical research and development (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
As a biochemical used in proteomics research , it may interact with specific proteins or enzymes, altering their function or activity.
Result of Action
It is known to be a valuable precursor in the synthesis of advanced crop protection agents, such as potent and selective pesticides , indicating that it may have significant biological activity.
Safety and Hazards
properties
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6-2-3-7(13)8(4-6)14-5-9(10,11)12/h2-4H,5,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVIJBXNRJVSBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201271563 |
Source
|
Record name | 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186387-92-8 |
Source
|
Record name | 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=186387-92-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(2,2,2-trifluoroethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201271563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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